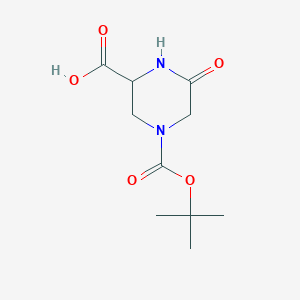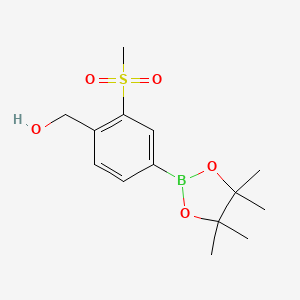
(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride
説明
(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride, also known as (R)-PPP, is a piperidine derivative that has been used in a variety of scientific research applications. It has been studied for its potential therapeutic effects and its biochemical and physiological effects on various biological systems.
科学的研究の応用
(R)-PPP has been studied for its potential therapeutic effects and its biochemical and physiological effects on various biological systems. It has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential use in the treatment of depression and anxiety. Additionally, (R)-PPP has been studied for its potential use in the treatment of cancer, as well as its potential use in the treatment of inflammation and pain.
作用機序
(R)-PPP has been shown to affect various biochemical and physiological processes. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. Additionally, (R)-PPP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Furthermore, (R)-PPP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels.
Biochemical and Physiological Effects
(R)-PPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. Additionally, (R)-PPP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Furthermore, (R)-PPP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. Additionally, (R)-PPP has been shown to modulate the expression of various genes, including genes involved in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
(R)-PPP has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also relatively stable and has a relatively low toxicity. Additionally, (R)-PPP is relatively easy to synthesize and can be used in a variety of experiments.
However, (R)-PPP also has several limitations for use in lab experiments. It has a relatively short half-life and is rapidly metabolized in the body. Additionally, (R)-PPP can be difficult to synthesize in large quantities and can be difficult to store. Furthermore, (R)-PPP can be difficult to purify and can be difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for (R)-PPP research. These include further research into its potential therapeutic effects and its biochemical and physiological effects on various biological systems. Additionally, further research could be conducted into its potential use in the treatment of neurological disorders, cancer, inflammation, and pain. Furthermore, further research could be conducted into its potential use in the treatment of depression and anxiety. Additionally, further research could be conducted into its potential use in the development of novel drugs and drug delivery systems. Finally, further research could be conducted into its potential use in the development of novel diagnostic tools and biomarkers.
特性
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-6-11(7-3-1)9-4-5-10-8-9;;/h9-10H,1-8H2;2*1H/t9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPYVOIPMPHKGB-KLQYNRQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736003 | |
| Record name | 1-[(3R)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913702-35-9 | |
| Record name | 1-[(3R)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4''-Butyl-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-1,1':4',1''-terphenyl](/img/structure/B3179084.png)
![4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide](/img/structure/B3179097.png)


